
Lumibetamethasone Dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumibetamethasone Dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is primarily used in topical formulations to treat various skin conditions such as eczema, psoriasis, and dermatitis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lumibetamethasone Dipropionate typically involves the esterification of betamethasone with propionic acid. The process begins with the preparation of betamethasone, which is then reacted with propionic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often employs advanced techniques such as wet milling and freeze-drying to enhance the stability and solubility of the compound. The medium grinding method is commonly used to prepare nanosuspensions of the compound, which are then solidified using freeze-drying technology .
Chemical Reactions Analysis
Types of Reactions
Lumibetamethasone Dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Scientific Research Applications
Lumibetamethasone Dipropionate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and immune responses.
Medicine: It is extensively researched for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the formulation of topical creams, ointments, and gels for dermatological applications
Mechanism of Action
Lumibetamethasone Dipropionate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of phospholipase A2 and subsequent reduction in the synthesis of arachidonic acid derivatives such as prostaglandins and leukotrienes. This results in decreased inflammation and immune response. The compound also promotes the expression of anti-inflammatory genes like interleukin-10 .
Comparison with Similar Compounds
Similar Compounds
- Betamethasone Dipropionate
- Betamethasone Valerate
- Betamethasone Sodium Phosphate
Uniqueness
Lumibetamethasone Dipropionate is unique due to its enhanced stability and solubility, which are achieved through advanced preparation methods such as wet milling and freeze-drying. This makes it more effective in topical formulations compared to other similar compounds .
Properties
Molecular Formula |
C28H37FO7 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[2-[(1R,2R,10S,11S,13S,14R,15S,17S)-1-fluoro-17-hydroxy-2,13,15-trimethyl-4-oxo-14-propanoyloxy-14-pentacyclo[8.7.0.02,7.03,7.011,15]heptadec-5-enyl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H37FO7/c1-6-21(33)35-14-20(32)28(36-22(34)7-2)15(3)12-17-16-8-10-26-11-9-18(30)23(26)25(26,5)27(16,29)19(31)13-24(17,28)4/h9,11,15-17,19,23,31H,6-8,10,12-14H2,1-5H3/t15-,16-,17-,19-,23?,24-,25+,26?,27-,28-/m0/s1 |
InChI Key |
FWXYEFWZQWSKIP-PWBSMUJNSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC45[C@]3(C4C(=O)C=C5)C)F)O)C)C)OC(=O)CC |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC45C3(C4C(=O)C=C5)C)F)O)C)C)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester](/img/structure/B12298114.png)
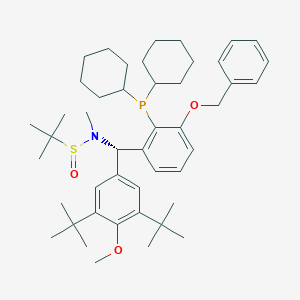
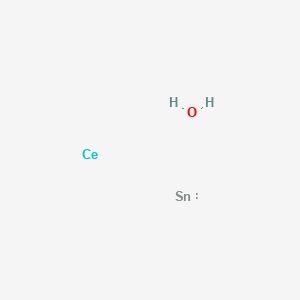
![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)
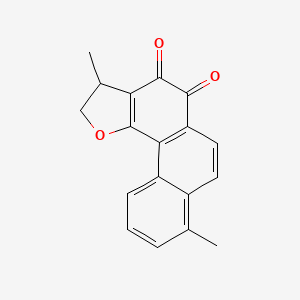
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)
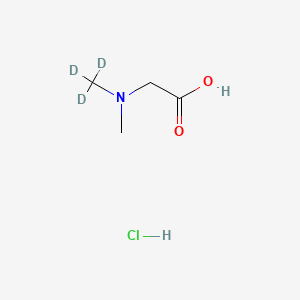
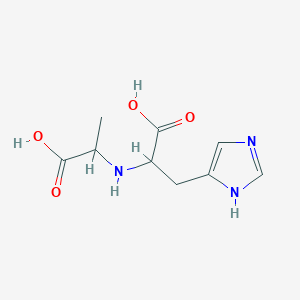
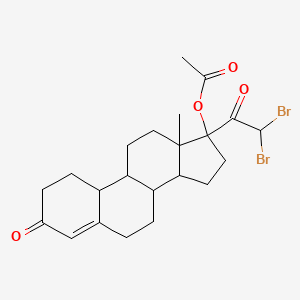
![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
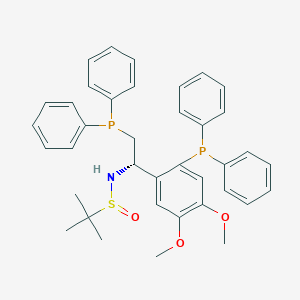
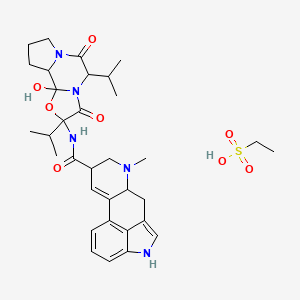
![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)
